2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound notable for its structural features, which include a thiophene ring and a pyrazole moiety. Its molecular formula is C9H10N4S, with a molecular weight of approximately 206.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Anti-inflammatory Properties
Research indicates that compounds containing both pyrazole and thiophene rings exhibit significant anti-inflammatory properties. Specifically, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and associated pain.
Analgesic Effects
In addition to its anti-inflammatory activity, this compound has demonstrated analgesic effects in various preclinical studies. By modulating pain pathways, it may serve as a potential therapeutic agent for pain management.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory activity of derivatives related to this compound. For instance, derivatives have shown promising results against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential uses in treating neurodegenerative diseases and cancer.
Antimicrobial and Antioxidant Activities
The compound has also been investigated for its antimicrobial and antioxidant properties. Some synthesized derivatives have exhibited significant activity against various bacterial and fungal strains, as well as notable antioxidant effects that could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several studies have focused on the biological activities of this compound:
- Anti-inflammatory Study : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes, suggesting its potential for developing anti-inflammatory drugs.
- Analgesic Activity : Another study reported that this compound effectively reduced pain responses in experimental models, supporting its use as an analgesic agent.
- Antimicrobial Testing : Derivatives of the compound were tested against various pathogens, showing effective inhibition rates that highlight their potential as antimicrobial agents.
Data Table of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Analgesic | Reduced pain responses in animal models | |
Enzyme inhibition | Activity against AChE, BChE, GST | |
Antimicrobial | Effective against bacterial and fungal strains | |
Antioxidant | Significant antioxidant properties |
Properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)6-13-4-3-7(12-13)8-2-1-5-14-8/h1-5H,6H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFKLJKUUGNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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